![molecular formula C18H17FN2O2 B6057554 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide](/img/structure/B6057554.png)
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide, commonly known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has shown promising results in cancer immunotherapy and is currently being studied in clinical trials.
Mecanismo De Acción
CPI-444 works by binding to the adenosine A2A receptor and preventing adenosine from binding to the receptor. Adenosine is known to inhibit the activity of immune cells, such as T cells, and promote the growth of tumors. By blocking the adenosine A2A receptor, CPI-444 can enhance the activity of immune cells and inhibit tumor growth.
Biochemical and Physiological Effects:
CPI-444 has been shown to increase the activation and proliferation of T cells, which are key immune cells in fighting cancer. It also reduces the production of cytokines that promote tumor growth and angiogenesis. In addition, CPI-444 has been shown to enhance the infiltration of immune cells into tumors, which can improve the effectiveness of other cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPI-444 in lab experiments is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the type of cancer and the immune response of the patient. In addition, the optimal dosage and administration schedule for CPI-444 are still being studied.
Direcciones Futuras
Future research on CPI-444 could focus on optimizing its dosage and administration schedule to maximize its effectiveness in different types of cancer. It could also explore the potential of combining CPI-444 with other cancer treatments, such as chemotherapy and radiation therapy. In addition, further research could investigate the role of adenosine A2A receptor in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Métodos De Síntesis
CPI-444 is synthesized through a multi-step process that involves the reaction of 2-fluoro-4-nitrobenzoic acid with cyclopropylamine, followed by reduction and coupling reactions. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
CPI-444 has gained attention as a potential cancer immunotherapy agent due to its ability to block the adenosine A2A receptor, which is known to suppress the immune response to tumors. Preclinical studies have shown that CPI-444 can enhance the effectiveness of other cancer treatments, such as checkpoint inhibitors, by reversing the immunosuppressive effects of adenosine.
Propiedades
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-11-15(20-17(22)12-9-10-12)7-4-8-16(11)21-18(23)13-5-2-3-6-14(13)19/h2-8,12H,9-10H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRFWCRVSSUAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.